molecular formula C20H22N2O6 B10855490 5-[3-[(2,4-Dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid

5-[3-[(2,4-Dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid

Cat. No.: B10855490
M. Wt: 386.4 g/mol
InChI Key: IXPHIUQELSUDNK-UHFFFAOYSA-N
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Description

5-[3-[(2,4-Dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid is a complex organic compound with the molecular formula C20H22N2O6 This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a carbamoyl group, and an anilino group attached to a pentanoic acid backbone

Preparation Methods

The synthesis of 5-[3-[(2,4-Dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid involves multiple steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2,4-dimethoxyaniline with a suitable carbamoyl chloride to form the carbamoyl intermediate. This intermediate is then reacted with 3-nitrobenzoyl chloride to form the anilino intermediate. Finally, the anilino intermediate undergoes a series of reactions, including reduction and cyclization, to yield the target compound . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

5-[3-[(2,4-Dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and carbamoyl groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[3-[(2,4-Dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[3-[(2,4-Dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 5-[3-[(2,4-Dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid include other carbamoyl anilino derivatives and pentanoic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents. For example, compounds with different substituents on the phenyl ring or variations in the length of the pentanoic acid chain can exhibit different chemical and biological properties

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

5-[3-[(2,4-dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid

InChI

InChI=1S/C20H22N2O6/c1-27-15-9-10-16(17(12-15)28-2)22-20(26)13-5-3-6-14(11-13)21-18(23)7-4-8-19(24)25/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,21,23)(H,22,26)(H,24,25)

InChI Key

IXPHIUQELSUDNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCCC(=O)O)OC

Origin of Product

United States

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